Methyl 3-(4-methylbenzenesulfonamido)benzoate
Overview
Description
Mechanism of Action
Target of Action
The primary target of Methyl 3-(4-methylbenzenesulfonamido)benzoate, also known as MSAB, is β-catenin . β-catenin is a protein that plays a crucial role in cell-cell adhesion and gene transcription. It is particularly significant in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .
Mode of Action
MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation . In other words, MSAB promotes the breakdown of β-catenin, particularly downregulating Wnt/β-catenin’s target genes .
Biochemical Pathways
The primary biochemical pathway affected by MSAB is the Wnt/β-catenin signaling pathway . By promoting the degradation of β-catenin, MSAB inhibits this pathway, which can lead to a decrease in cell proliferation and an increase in cell differentiation . This is particularly significant in the context of cancer, where uncontrolled cell proliferation is a key characteristic.
Pharmacokinetics
It is known that msab is soluble in chloroform and dmso , which suggests that it may be well-absorbed in the body
Result of Action
The molecular and cellular effects of MSAB’s action primarily involve the inhibition of the Wnt/β-catenin signaling pathway . This results in a decrease in cell proliferation and an increase in cell differentiation . MSAB has been shown to selectively inhibit Wnt signaling-dependent proliferation of cancer cells, while exhibiting little efficacy in Wnt-independent cultures . This makes MSAB a potential therapeutic agent for cancers that are dependent on the Wnt signaling pathway.
Action Environment
It is known that msab should be stored at 2-8°c , suggesting that temperature could potentially influence its stability
Biochemical Analysis
Biochemical Properties
Methyl 3-(4-methylbenzenesulfonamido)benzoate has been found to interact with various enzymes and proteins. It is known to inhibit the enzymes CYP1A2, CYP2C19, and CYP2C9 . The nature of these interactions is likely due to the compound’s structure, which allows it to bind to the active sites of these enzymes and inhibit their function .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. It has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is known to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It targets β-catenin via direct affinity interaction within the C-terminal two thirds of the Armadillo repeat region, inducing β-catenin ubiquitination and proteasomal degradation .
Preparation Methods
The synthesis of MSAB involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Preparation of 4-methylbenzenesulfonamide: This is achieved by reacting 4-methylbenzenesulfonyl chloride with ammonia or an amine.
Formation of the benzoate ester: The intermediate is then reacted with methyl 3-aminobenzoate under appropriate conditions to form the final product, MSAB.
Industrial production methods for MSAB are not widely documented, but the laboratory synthesis involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
MSAB undergoes several types of chemical reactions, primarily focusing on its interaction with β-catenin:
Binding and Degradation: MSAB binds to β-catenin, promoting its degradation through the ubiquitin-proteasome pathway.
Inhibition of Wnt/β-catenin signaling: By binding to β-catenin, MSAB specifically downregulates Wnt/β-catenin target genes, leading to the inhibition of cell proliferation in Wnt-dependent cancer cells.
Common reagents and conditions used in these reactions include:
Reagents: β-catenin, ubiquitin, proteasome inhibitors.
Conditions: Cell culture conditions, typically involving human cancer cell lines such as HCT116.
The major products formed from these reactions are degraded β-catenin and downregulated Wnt/β-catenin target genes .
Scientific Research Applications
MSAB has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: MSAB has shown potent anti-tumor effects in Wnt-dependent cancer cells, making it a valuable tool for studying cancer biology and developing new cancer therapies.
Stem Cell Research: The Wnt/β-catenin signaling pathway is crucial for stem cell renewal, and MSAB’s ability to inhibit this pathway makes it useful for studying stem cell biology.
Drug Development: MSAB’s selective inhibition of the Wnt/β-catenin pathway provides a basis for developing targeted therapies for diseases involving aberrant Wnt signaling.
Comparison with Similar Compounds
MSAB is unique in its selective inhibition of the Wnt/β-catenin signaling pathway. Similar compounds include:
Compared to these compounds, MSAB’s unique mechanism of directly binding to β-catenin and promoting its degradation makes it a valuable tool for studying and targeting Wnt/β-catenin signaling in cancer research .
Properties
IUPAC Name |
methyl 3-[(4-methylphenyl)sulfonylamino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-6-8-14(9-7-11)21(18,19)16-13-5-3-4-12(10-13)15(17)20-2/h3-10,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKBYFCJQSPBOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.